The aspartame-acesulfame blend is a non-nutritive, high-intensity sweetener composed of two artificial sweeteners: aspartame and acesulfame potassium (acesulfame-K). This blend capitalizes on the synergistic sweetness effect of the two individual sweeteners, meaning that the perceived sweetness of the blend is greater than the sum of its parts. This allows for a lower total sweetener concentration while achieving the desired sweetness level, often mimicking the sweetness profile of sucrose. [, , , , ]
While this report focuses on the applications of the blend, it's worth noting that both aspartame and acesulfame-K elicit their sweet taste by interacting with taste receptors on the tongue. These interactions trigger a cascade of signaling events that ultimately lead to the perception of sweetness in the brain. [, ]
Sensory Studies: Researchers use this blend to investigate the sensory properties of food and beverages. Studies have explored the blend's sweetness equivalence to sucrose in various food matrices, such as yogurt [], marmalade [], and beverages [, ]. Sensory panels evaluate these products for sweetness intensity, temporal profile, and potential off-flavors.
Food Product Development: Food scientists incorporate this blend into various food products, including beverages [, , , ], dairy products [, , ], and confectionery [], as a low-calorie alternative to sucrose. The blend helps create sugar-free or reduced-sugar versions of traditional foods, catering to individuals with dietary restrictions or those seeking to reduce their sugar intake.
Health and Nutrition Research: The blend is employed in studies examining the health effects of non-nutritive sweeteners. These studies investigate the impact of the blend on factors such as glycemic response [, ], gut microbiota composition [, ], and potential long-term health outcomes [, ].
Stability Studies: Researchers assess the stability of the aspartame-acesulfame blend under various storage conditions (temperature, pH, water activity) [, ]. These studies determine the shelf life of products containing the blend and ensure that the sweeteners maintain their desired sensory properties over time.
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